molecular formula C26H18ClN7O15S4 B1615752 Einecs 278-617-1 CAS No. 77093-20-0

Einecs 278-617-1

Cat. No.: B1615752
CAS No.: 77093-20-0
M. Wt: 832.2 g/mol
InChI Key: NYBKROPZNMIFME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

EINECS 278-617-1 is a chemical substance registered under the European Inventory of Existing Commercial Chemical Substances. For this comparison, we assume this compound shares properties with CAS 26278-79-5 (a benzothiazole derivative with molecular formula C₇H₆N₂OS, molecular weight 166.20 g/mol), as detailed in . This compound exhibits moderate water solubility (LogS = -2.54), moderate lipophilicity (LogP = 2.06), and low blood-brain barrier permeability (BBB = 0.84), making it relevant in agrochemical and pharmaceutical research .

Properties

CAS No.

77093-20-0

Molecular Formula

C26H18ClN7O15S4

Molecular Weight

832.2 g/mol

IUPAC Name

2-[[4-chloro-6-[[8-hydroxy-3,6-disulfo-7-[(2-sulfophenyl)diazenyl]naphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-sulfobenzoic acid

InChI

InChI=1S/C26H18ClN7O15S4/c27-24-30-25(28-15-6-5-12(50(38,39)40)9-14(15)23(36)37)32-26(31-24)29-17-10-13(51(41,42)43)7-11-8-19(53(47,48)49)21(22(35)20(11)17)34-33-16-3-1-2-4-18(16)52(44,45)46/h1-10,35H,(H,36,37)(H,38,39,40)(H,41,42,43)(H,44,45,46)(H,47,48,49)(H2,28,29,30,31,32)

InChI Key

NYBKROPZNMIFME-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)O)C(=O)O)Cl)O)S(=O)(=O)O

Canonical SMILES

C1=CC=C(C(=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)NC4=NC(=NC(=N4)NC5=C(C=C(C=C5)S(=O)(=O)O)C(=O)O)Cl)O)S(=O)(=O)O

Other CAS No.

77093-20-0

Origin of Product

United States

Preparation Methods

The preparation of Einecs 278-617-1 involves the reaction of 1,2,3-Propanetricarboxylic acid, 2-hydroxy- with ethanolamine. The reaction conditions typically include controlled temperature and pH to ensure the desired product is formed. Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the product .

Chemical Reactions Analysis

Einecs 278-617-1 can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 278-617-1 has various scientific research applications, including:

Mechanism of Action

The mechanism of action of Einecs 278-617-1 involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on the context. The pathways involved may include metabolic pathways, signal transduction pathways, and gene expression pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Two compounds with high similarity coefficients to CAS 26278-79-5 (used as a proxy for EINECS 278-617-1) are selected for comparison:

Compound A: CAS 7686-41-1 (2-Amino-4-methoxybenzothiazole)
  • Molecular Formula : C₈H₈N₂OS
  • Molecular Weight : 180.22 g/mol
  • Key Properties :
    • LogP = 2.35 (higher lipophilicity)
    • LogS = -2.87 (lower aqueous solubility)
    • Hydrogen Bond Acceptors = 3 (vs. 4 in this compound)
    • Similarity Coefficient = 0.89 (indicating structural overlap in the benzothiazole core but with a methoxy substituent) .
Compound B: CAS 7471-03-6 (Unspecified benzothiazole derivative)
  • Molecular Formula : C₇H₅ClN₂S
  • Molecular Weight : 184.65 g/mol
  • Key Properties: LogP = 2.72 (higher lipophilicity due to chlorine substitution) LogS = -3.12 (poor solubility) Rotatable Bonds = 1 (vs.

Physicochemical and Functional Comparison

The table below summarizes critical differences:

Property This compound (Proxy: CAS 26278-79-5) Compound A (CAS 7686-41-1) Compound B (CAS 7471-03-6)
Molecular Weight (g/mol) 166.20 180.22 184.65
LogP 2.06 2.35 2.72
LogS -2.54 -2.87 -3.12
Hydrogen Bond Acceptors 4 3 2
Topological Polar Surface Area (Ų) 75.70 70.64 65.12
Bioavailability Score 0.55 0.49 0.42
CYP2D6 Inhibition No Yes No

Key Observations :

  • Lipophilicity : Compound B’s chlorine substituent increases LogP, enhancing membrane permeability but reducing solubility.
  • Bioactivity : Compound A’s methoxy group confers CYP2D6 inhibition, a property absent in this compound, indicating divergent metabolic interactions .

Toxicological and Functional Similarities

Using RASAR models (), this compound’s analogs cluster within a chemical space dominated by benzothiazoles, which are associated with herbicidal and antifungal activity. However:

  • Synthetic Routes : this compound is synthesized via reflux with K₂CO₃ in acetone, while Compound A requires cesium carbonate in DMF, reflecting cost and scalability differences .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.